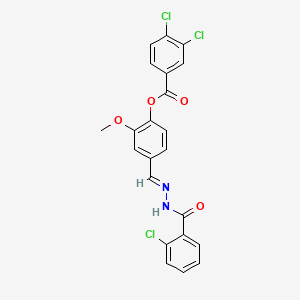
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H18Cl3N3O5 This compound is notable for its unique structure, which includes multiple functional groups such as chlorobenzoyl, carbohydrazonoyl, methoxyphenyl, and dichlorobenzoate
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorbenzoat erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Hydrazon-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2-Chlorbenzoylchlorid mit Hydrazinhydrat zur Bildung von 2-Chlorbenzoylhydrazon.
Kondensationsreaktion: Das Hydrazon-Zwischenprodukt wird dann unter sauren Bedingungen mit 2-Methoxybenzaldehyd umgesetzt, um das Carbohydrazonoyl-Derivat zu bilden.
Veresterung: Schließlich wird das Carbohydrazonoyl-Derivat in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) mit 3,4-Dichlorbenzoesäure verestert, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren zur Steigerung der Reaktionsausbeute und -effizienz sowie die Implementierung von Reinigungsverfahren wie Umkristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Methoxygruppe kann zur Bildung eines entsprechenden Aldehyds oder einer Carbonsäure oxidiert werden.
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu Aminen reduziert werden.
Substitution: Die Chlorbenzoyl- und Dichlorbenzoatgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.
Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriummethoxid (NaOCH3) oder andere starke Nukleophile in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen Nukleophilen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorbenzoat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine vielfältigen funktionellen Gruppen ermöglichen eine breite Palette chemischer Modifikationen, wodurch es wertvoll für die Entwicklung neuer Materialien und Katalysatoren ist.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymwechselwirkungen und -inhibition verwendet werden. Ihre strukturelle Komplexität ermöglicht die Interaktion mit verschiedenen biologischen Zielstrukturen und liefert Einblicke in Enzymmechanismen und potenzielle therapeutische Anwendungen.
Medizin
In der Medizin werden Derivate dieser Verbindung auf ihre potenziellen pharmakologischen Aktivitäten untersucht. Das Vorhandensein mehrerer funktioneller Gruppen deutet darauf hin, dass sie mit verschiedenen biologischen Signalwegen interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.
Industrie
In industriellen Anwendungen kann diese Verbindung bei der Synthese von Spezialchemikalien und fortschrittlichen Materialien eingesetzt werden. Ihre einzigartige Struktur macht sie für die Entwicklung von Polymeren, Beschichtungen und anderen Hochleistungsmaterialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme binden und ihre Aktivität durch Bildung stabiler Komplexe hemmen. Diese Hemmung kann über verschiedene Wege erfolgen, einschließlich kompetitiver Hemmung, bei der die Verbindung mit dem natürlichen Substrat um die aktive Stelle des Enzyms konkurriert.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorbenzoat
- 4-(2-(4-Chlorbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorbenzoat
- 3-(2-(2-Chlorbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorbenzoat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorbenzoat aufgrund des Vorhandenseins der Methoxygruppe am Phenylring einzigartig. Diese Methoxygruppe kann die Reaktivität der Verbindung und ihre Interaktion mit biologischen Zielstrukturen beeinflussen, was ihre Wirksamkeit in verschiedenen Anwendungen möglicherweise erhöht.
Eigenschaften
CAS-Nummer |
478276-75-4 |
|---|---|
Molekularformel |
C22H15Cl3N2O4 |
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl3N2O4/c1-30-20-10-13(12-26-27-21(28)15-4-2-3-5-16(15)23)6-9-19(20)31-22(29)14-7-8-17(24)18(25)11-14/h2-12H,1H3,(H,27,28)/b26-12+ |
InChI-Schlüssel |
XWHSJDMBNCINRF-RPPGKUMJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)




![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015525.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)


![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015551.png)
